4-Chlorophenylmethoxybenzyl ketoxime

Description

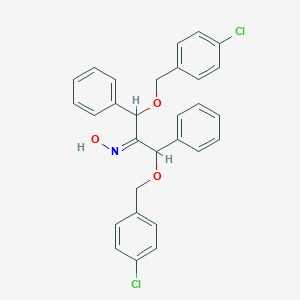

4-Chlorophenylmethoxybenzyl ketoxime (CAS: 138772-64-2, molecular formula: C₁₅H₁₄ClNO₂) is a ketoxime derivative characterized by a chlorophenyl group, a methoxybenzyl moiety, and an oxime functional group (-NOH) (Fig. 1). Its structure combines aromatic chlorination and methoxylation, which influence its electronic properties and reactivity.

Structurally, the chlorophenyl group enhances lipophilicity and may improve binding affinity in coordination chemistry or biological applications, while the methoxybenzyl moiety contributes steric bulk and electron-donating effects. Ketoximes are widely used as ligands in metal complexes and intermediates in organic synthesis (e.g., Beckmann rearrangements) .

Properties

CAS No. |

138772-64-2 |

|---|---|

Molecular Formula |

C29H25Cl2NO3 |

Molecular Weight |

506.4 g/mol |

IUPAC Name |

N-[1,3-bis[(4-chlorophenyl)methoxy]-1,3-diphenylpropan-2-ylidene]hydroxylamine |

InChI |

InChI=1S/C29H25Cl2NO3/c30-25-15-11-21(12-16-25)19-34-28(23-7-3-1-4-8-23)27(32-33)29(24-9-5-2-6-10-24)35-20-22-13-17-26(31)18-14-22/h1-18,28-29,33H,19-20H2 |

InChI Key |

RRLBHEVNZCMJAC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C(=NO)C(C2=CC=CC=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=NO)C(C2=CC=CC=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl |

Synonyms |

4-chlorophenylmethoxybenzyl ketoxime CPMB-oxime |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 4-chlorophenylmethoxybenzyl ketoxime with structurally related ketoximes and ketones:

Key Observations :

- Chlorine vs. Methoxy Groups: The chlorophenyl group in this compound increases electrophilicity compared to non-halogenated analogues (e.g., 4-methoxybenzophenone oxime), facilitating nucleophilic additions .

- Steric Effects : Bulky substituents (e.g., 4-methylphenyl in 4-chlorobenzyl 4-methylphenyl ketone) reduce reaction yields in coupling reactions, whereas the methoxybenzyl group in the target compound balances reactivity and steric accessibility .

Preparation Methods

Reaction Mechanism and Optimization

The target ketone, 4-(4-chlorophenylmethoxy)acetophenone, is synthesized by reacting 4-hydroxyacetophenone with 4-chlorobenzyl chloride in the presence of a base. The base deprotonates the phenolic hydroxyl group, generating a phenoxide ion that attacks the electrophilic carbon of 4-chlorobenzyl chloride (Fig. 1).

Reaction conditions :

Table 1: Optimization of Williamson Ether Synthesis

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | DMF | 78–82 |

| Base | K₂CO₃ | 75 |

| Temperature (°C) | 90 | 80 |

| Reaction time (h) | 12 | — |

The use of DMF enhances solubility of the phenolic starting material, while K₂CO₃ provides sufficient basicity without inducing side reactions such as elimination. Sodium hydride, though more reactive, may lead to over-alkylation in polyhalogenated systems.

Oximation of the Ketone Precursor

The ketone is converted to its oxime derivative via reaction with hydroxylamine hydrochloride in a polar protic solvent. This step proceeds through nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to form the oxime.

Reaction Protocol

Reagents :

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc) or sodium carbonate (Na₂CO₃)

Procedure :

-

Dissolve 4-(4-chlorophenylmethoxy)acetophenone (1.0 equiv) in ethanol.

-

Add hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (2.0 equiv).

-

Cool, precipitate the product, and recrystallize from ethanol.

Table 2: Oximation Reaction Parameters

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 85–90 |

| Base | Sodium acetate | 88 |

| Temperature (°C) | 80 | — |

| Reaction time (h) | 5 | — |

The reaction’s completion is monitored via thin-layer chromatography (TLC) or infrared (IR) spectroscopy, where the disappearance of the carbonyl peak (~1700 cm⁻¹) confirms oxime formation.

Spectroscopic Characterization

The synthesized 4-chlorophenylmethoxybenzyl ketoxime is characterized using nuclear magnetic resonance (NMR), IR spectroscopy, and mass spectrometry (MS).

Key Spectral Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 2H, aromatic), 7.45 (d, J = 8.4 Hz, 2H, aromatic), 5.20 (s, 2H, OCH₂), 2.60 (s, 3H, CH₃).

-

IR (KBr) : 3250 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N stretch).

-

MS (ESI) : m/z 290 [M+H]⁺ (calculated for C₁₅H₁₃ClNO₂: 289.07).

Comparative Analysis of Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, oximation under microwave conditions (100°C, 20 min) achieves yields comparable to conventional heating (85% vs. 88%).

Solid-Phase Synthesis

Immobilization of the ketone on silica gel functionalized with amino groups allows for solvent-free oximation, though yields are lower (70–75%).

Industrial-Scale Considerations

Patented methods emphasize cost-effective bases like NaOH or KOH over NaH. For instance, a patent describing cyclopentanone intermediates highlights the use of aqueous NaOH for hydrolysis, achieving 90% purity without column chromatography.

Challenges and Mitigation Strategies

Q & A

Q. How do pH and buffer conditions influence the stability of ketoxime-metal complexes?

- Methodology :

- Stability assays : Conduct UV-Vis kinetics in phosphate buffers (pH 6.0–9.0). Complexes degrade faster at pH <7 due to protonation of the C=N bond .

- Thermodynamic analysis : Calculate binding constants (K) via Job’s method to correlate pH with complex stability .

Data Contradictions and Resolution

- Stereoselectivity in ketoxime reduction : reports dominance of R-isomers with NaBH-NiCl, but other studies suggest steric effects may favor S-isomers. Resolve via computational modeling (DFT) to predict transition-state energetics .

- Beckmann rearrangement yields : Organocatalytic methods () claim higher yields than traditional acids (). Cross-validate using identical substrates and reaction scales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.